molecular formula C9H11IO B1409474 (2-Ethyl-5-iodophenyl)methanol CAS No. 1799974-93-8

(2-Ethyl-5-iodophenyl)methanol

Cat. No. B1409474
M. Wt: 262.09 g/mol
InChI Key: SBANIENQQXKZAD-UHFFFAOYSA-N
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Description

“(2-Ethyl-5-iodophenyl)methanol” is a chemical compound with the molecular formula C9H11IO . It has a molecular weight of 262.09 g/mol .


Molecular Structure Analysis

The molecular structure of “(2-Ethyl-5-iodophenyl)methanol” consists of 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“(2-Ethyl-5-iodophenyl)methanol” is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Role in Electron Transport System (ETS) Activity Measurement

(2-Ethyl-5-iodophenyl)methanol plays a role in measuring the electron transport system (ETS) activity in river biofilms. The measurement utilizes a reduction process involving a related compound, 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride (INT), which is extracted more effectively by methanol than by other alcohols. This method is useful for quick, easy, and field-applicable studies in environmental research (Blenkinsopp & Lock, 1990).

2. Utilization in Mass Spectrometry

Methanol, as a chemical ionization reagent, is used in mass spectrometric analysis to identify compounds, such as the degradation products of VX, a nerve agent. This application benefits from methanol's ability to provide less fragmentation than gas reagents, making it valuable for on-site analysis and identification of complex compounds (Rohrbaugh, 2000).

3. In Chemical Reactions and Catalysis

Methanol is integral in the conversion of alcohols to hydrocarbons, as evidenced in studies involving synthetic zeolites like H-ZSM-5. It acts as a precursor in the formation of various hydrocarbons, including aliphatic and aromatic compounds, showcasing its role in catalytic reactions and chemical synthesis (Derouane et al., 1978).

4. Impact on Lipid Dynamics in Biological Studies

Methanol influences lipid dynamics in biological and synthetic membranes, crucial for studying transmembrane proteins/peptides. It can significantly alter the kinetics of lipid transfer and flip-flop in membrane studies, thus affecting the interpretation of lipid scrambling in cell and protein reconstitution experiments (Nguyen et al., 2019).

5. Methanol in Heat Transfer Applications

Methanol solutions are utilized in heat exchangers for their enhanced heat transfer properties. Its physical and chemical characteristics, such as being a polar solvent, make it a valuable component in thermal engineering, particularly in applications involving helically coiled heat exchangers (Raviteja et al., 2018).

properties

IUPAC Name

(2-ethyl-5-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBANIENQQXKZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307542
Record name 2-Ethyl-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-5-iodophenyl)methanol

CAS RN

1799974-93-8
Record name 2-Ethyl-5-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799974-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-5-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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